molecular formula C17H15Cl3IN3O2S B12009338 3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide CAS No. 351004-51-8

3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B12009338
CAS No.: 351004-51-8
M. Wt: 558.6 g/mol
InChI Key: GQFOPOAZWNKBCM-UHFFFAOYSA-N
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Description

3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C16H14Cl3IN2O2. This compound is known for its unique structure, which includes an iodine atom, a trichloromethyl group, and a methoxyaniline moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

The synthesis of 3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets involved depend on the specific biological context and are still under investigation .

Comparison with Similar Compounds

3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide can be compared with similar compounds such as:

Properties

CAS No.

351004-51-8

Molecular Formula

C17H15Cl3IN3O2S

Molecular Weight

558.6 g/mol

IUPAC Name

3-iodo-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl3IN3O2S/c1-26-13-7-5-12(6-8-13)22-16(27)24-15(17(18,19)20)23-14(25)10-3-2-4-11(21)9-10/h2-9,15H,1H3,(H,23,25)(H2,22,24,27)

InChI Key

GQFOPOAZWNKBCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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